Cas no 25782-24-5 (4H-1-Benzopyran-4-one,5,6-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-)

4H-1-Benzopyran-4-one,5,6-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy- 化学的及び物理的性質
名前と識別子
-
- 4H-1-Benzopyran-4-one,5,6-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-
- 4'-O-Methylpedalitin
- 5,6,3'-Trihydroxy-7,4'-dimethoxyflavone
- Flavone,3',5,6-trihydroxy-4',7-dimethoxy- (8CI)
- NSC 649411
- Nuchensin
- 5,6-Dihydroxy-2-(3-hydroxy-4-methoxy-phenyl)-7-methoxy-chromen-4-one
- CHEMBL77643
- NSC-649411
- NCI60_017215
- NSC649411
- AKOS040762733
- 25782-24-5
- 5,3'-OH-7,4'-OCH3 flavone
- 5,6,3'-Hydroxy-7,4'-methoxyflavone
- 5,6,3'-OH-7,4'-OCH3 flavone
- SCHEMBL6244246
- 5,6-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-4H-chromen-4-one
- LMPK12111238
- 5,6-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one
-
- インチ: InChI=1S/C17H14O7/c1-22-11-4-3-8(5-9(11)18)12-6-10(19)15-13(24-12)7-14(23-2)16(20)17(15)21/h3-7,18,20-21H,1-2H3
- InChIKey: GCKIPZDMMOATHU-UHFFFAOYSA-N
- SMILES: COC1=CC=C(C2=CC(=O)C3=C(C(=C(C=C3O2)OC)O)O)C=C1O
計算された属性
- 精确分子量: 330.07392
- 同位素质量: 330.07395278g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 7
- 重原子数量: 24
- 回転可能化学結合数: 3
- 複雑さ: 505
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.6
- トポロジー分子極性表面積: 105Ų
じっけんとくせい
- 密度みつど: 1.5±0.1 g/cm3
- Boiling Point: 621.4±55.0 °C at 760 mmHg
- フラッシュポイント: 232.9±25.0 °C
- PSA: 105.45
- じょうきあつ: 0.0±1.9 mmHg at 25°C
4H-1-Benzopyran-4-one,5,6-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy- Security Information
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
4H-1-Benzopyran-4-one,5,6-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN5534-5 mg |
Nuchensin |
25782-24-5 | 98% | 5mg |
¥ 3,710 | 2023-07-10 | |
TargetMol Chemicals | TN5534-1 mL * 10 mM (in DMSO) |
Nuchensin |
25782-24-5 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3810 | 2023-09-15 | |
TargetMol Chemicals | TN5534-5mg |
Nuchensin |
25782-24-5 | 5mg |
¥ 3710 | 2024-07-19 | ||
TargetMol Chemicals | TN5534-1 ml * 10 mm |
Nuchensin |
25782-24-5 | 1 ml * 10 mm |
¥ 3810 | 2024-07-19 |
4H-1-Benzopyran-4-one,5,6-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy- 関連文献
-
Yan Liu,Shu-Xi Jing,Shi-Hong Luo,Sheng-Hong Li Nat. Prod. Rep. 2019 36 626
4H-1-Benzopyran-4-one,5,6-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-に関する追加情報
Recent Advances in the Study of 4H-1-Benzopyran-4-one,5,6-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy- (CAS: 25782-24-5)
The compound 4H-1-Benzopyran-4-one,5,6-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy- (CAS: 25782-24-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its promising pharmacological properties. This flavonoid derivative, characterized by its unique structural features, has been the subject of multiple studies aimed at elucidating its biological activities, mechanisms of action, and potential therapeutic applications. The following sections provide a comprehensive overview of the latest research findings related to this compound.
Recent studies have focused on the antioxidant and anti-inflammatory properties of 4H-1-Benzopyran-4-one,5,6-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-. A 2023 publication in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent free radical scavenging activity, outperforming several well-known antioxidants in in vitro assays. The study attributed this activity to the presence of multiple hydroxyl groups on the benzopyran core, which facilitate electron donation and stabilize reactive oxygen species (ROS).
In addition to its antioxidant effects, research has highlighted the compound's potential as an anti-cancer agent. A study published in Bioorganic & Medicinal Chemistry Letters in early 2024 reported that 4H-1-Benzopyran-4-one,5,6-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy- inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells, through the modulation of key signaling pathways such as PI3K/AKT and MAPK. The compound's ability to induce apoptosis and cell cycle arrest was also confirmed using flow cytometry and Western blot analysis.
Another area of interest is the compound's neuroprotective potential. A 2023 study in Neuropharmacology investigated its effects on neuronal cells exposed to oxidative stress. The results indicated that 4H-1-Benzopyran-4-one,5,6-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy- significantly reduced neuronal apoptosis and improved mitochondrial function, suggesting its potential utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
From a pharmacokinetic perspective, recent advancements have been made in improving the bioavailability of this compound. A 2024 study in the European Journal of Pharmaceutical Sciences explored various formulation strategies, including nanoemulsions and solid dispersions, to enhance its solubility and absorption. The findings revealed that these approaches significantly increased the compound's plasma concentration and half-life in animal models, paving the way for future clinical development.
In summary, the latest research on 4H-1-Benzopyran-4-one,5,6-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy- (CAS: 25782-24-5) underscores its multifaceted pharmacological profile, with promising applications in oxidative stress-related diseases, cancer therapy, and neuroprotection. Continued efforts to optimize its pharmacokinetic properties and elucidate its molecular targets will be crucial for translating these findings into clinical applications.




